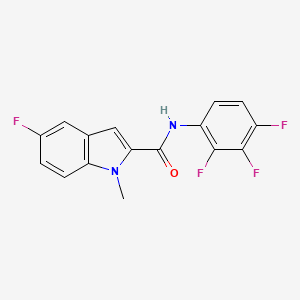![molecular formula C15H15N7O2 B12173998 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12173998.png)
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.
Linking the phenoxyacetamide moiety: This can be done through nucleophilic substitution reactions, where the phenoxy group is introduced via phenol derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a candidate for drug development targeting specific diseases.
Industry: As an intermediate in the production of agrochemicals or materials.
Wirkmechanismus
The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole rings may interact with active sites, inhibiting or modulating the activity of specific proteins or pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is unique due to its specific structural features, such as the cyclopropyl group and the phenoxyacetamide moiety, which may confer distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C15H15N7O2 |
|---|---|
Molekulargewicht |
325.33 g/mol |
IUPAC-Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-[2-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C15H15N7O2/c23-13(18-15-19-14(20-21-15)10-5-6-10)7-24-12-4-2-1-3-11(12)22-8-16-17-9-22/h1-4,8-10H,5-7H2,(H2,18,19,20,21,23) |
InChI-Schlüssel |
APADCCCRWPVISS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=NN2)NC(=O)COC3=CC=CC=C3N4C=NN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide](/img/structure/B12173923.png)
![Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B12173934.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B12173942.png)

![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)piperidin-4-yl]acetamide](/img/structure/B12173946.png)
![4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B12173952.png)

![2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol](/img/structure/B12173960.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B12173971.png)
![4-(3,5-Dimethylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B12173988.png)

methanone](/img/structure/B12174004.png)

